ethyl 2-({4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}amino)-1,3-benzothiazole-6-carboxylate
Description
Ethyl 2-({4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}amino)-1,3-benzothiazole-6-carboxylate is a heterotricyclic compound featuring a benzothiazole core linked to a complex tricyclic system containing oxygen (dioxa), sulfur (thia), and nitrogen (aza) heteroatoms.
Properties
IUPAC Name |
ethyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4S2/c1-2-23-16(22)9-3-4-10-14(5-9)26-17(19-10)21-18-20-11-6-12-13(25-8-24-12)7-15(11)27-18/h3-7H,2,8H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEZSVAYKOSPFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=CC5=C(C=C4S3)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-({4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}amino)-1,3-benzothiazole-6-carboxylate involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.
Chemical Reactions Analysis
Ethyl 2-({4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}amino)-1,3-benzothiazole-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. It has been studied for its potential anti-cancer properties, particularly in the treatment of oral cancer. In vitro studies have shown that it can induce apoptosis, oxidative stress, and DNA damage in cancer cells, leading to reduced cell viability. Additionally, it has been found to enhance the sensitivity of cancer cells to X-ray radiation, making it a potential radiosensitizer.
Mechanism of Action
The mechanism of action of ethyl 2-({4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}amino)-1,3-benzothiazole-6-carboxylate involves its interaction with molecular targets in cancer cells. It induces apoptosis through the activation of specific pathways and causes oxidative stress and DNA damage, which contribute to its anti-cancer effects.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Functional Group Variations and Implications
- Substituent Effects: The target compound’s ethyl carboxylate group (vs. 4-methoxybenzamide in BB35624) may improve aqueous solubility and metabolic stability . Amino and methyl groups in BDBM1976 introduce basicity and steric hindrance, which could alter binding kinetics compared to the target compound .
- Tricyclic Core Modifications: The 4,6-dioxa-10-thia-12-azatricyclo system in the target compound differs from the 8-thia-4,6-diazatricyclo system in CAS 835632-31-0, impacting ring strain and conformational flexibility . highlights that minor changes in heteroatom placement (e.g., dioxa vs. diaza) significantly alter synthetic pathways and stability .
Biological Activity
Ethyl 2-({4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}amino)-1,3-benzothiazole-6-carboxylate is a complex organic compound with potential biological activity due to its unique structural features. This article reviews its synthesis, biological mechanisms, and activity through various studies and findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that require precise control of reaction conditions such as temperature and pH to ensure high yield and purity. The synthetic routes often include the formation of the tricyclic core followed by functionalization to introduce the benzothiazole moiety.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with receptor sites on cell membranes, leading to altered signaling pathways.
These interactions can result in various biological effects such as antimicrobial activity or modulation of cellular processes.
Antimicrobial Activity
Research has shown that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance:
- In Vitro Studies : Compounds similar to ethyl 2-(2-pyridylacetate) were tested against various microorganisms including Gram-positive bacteria and fungi like Candida albicans, demonstrating effective inhibition .
Cytotoxicity
Studies indicate that certain derivatives possess cytotoxic effects against cancer cell lines:
- Case Study : A study reported the cytotoxicity of benzothiazole derivatives against human cancer cell lines, suggesting that modifications in the structure can enhance their efficacy .
Antiviral Activity
The potential antiviral properties of compounds related to ethyl 2-({4,6-dioxa...}) have been explored:
- HIV Activity : Some studies indicated that similar compounds showed inhibitory effects on HIV replication .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
